![molecular formula C18H19N5S B15283954 N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283954.png)
N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The final step involves the alkylation of the triazolothiadiazole-naphthyl intermediate with diethylamine under controlled conditions to yield the desired compound.
Industrial Production Methods:
- Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N-{[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine typically involves the following steps:
-
Formation of the Triazolothiadiazole Core:
- The triazolothiadiazole core can be synthesized by the cyclization of appropriate precursors such as hydrazides and thiosemicarbazides under acidic or basic conditions.
- Common reagents used in this step include hydrazine hydrate, carbon disulfide, and various acids or bases to facilitate the cyclization process.
-
Attachment of the Naphthyl Group:
- The naphthyl group can be introduced through a coupling reaction with the triazolothiadiazole core using reagents such as naphthyl halides and suitable catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.
-
Reduction:
- Reduction reactions can target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
-
Substitution:
- The compound can participate in substitution reactions, especially at the diethylamino group, where it can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions can be facilitated by using alkyl halides or aryl halides in the presence of suitable catalysts.
Major Products:
- Oxidation products include naphthoquinone derivatives.
- Reduction products include dihydrotriazolothiadiazole derivatives.
- Substitution products vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules and materials.
- It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- The compound is used in the development of advanced materials, including polymers and nanomaterials.
- It finds applications in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
- It can inhibit or activate these targets, leading to various biological responses.
- The exact mechanism of action depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
- N,N-diethyl-N-{[6-(2-phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine
- N,N-diethyl-N-{[6-(2-benzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine
Comparison:
- Compared to similar compounds, N,N-diethyl-N-{[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine exhibits unique properties due to the presence of the naphthyl group, which enhances its chemical reactivity and biological activity.
- The triazolothiadiazole core provides a versatile platform for further functionalization and modification, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H19N5S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-ethyl-N-[(6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C18H19N5S/c1-3-22(4-2)12-16-19-20-18-23(16)21-17(24-18)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
KRMOORWSAFTAGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B15283878.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)
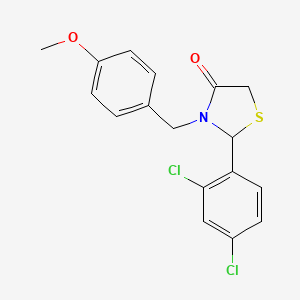
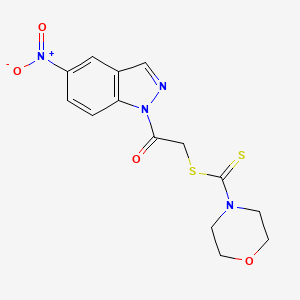
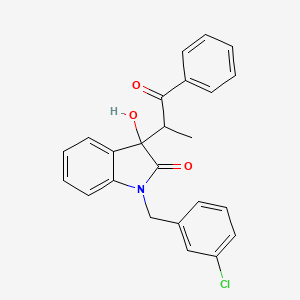
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)
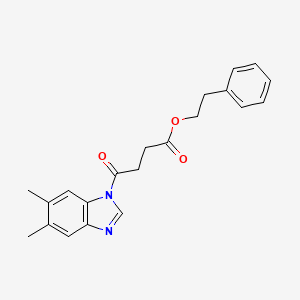
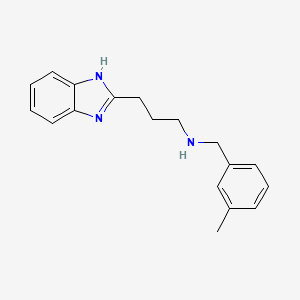
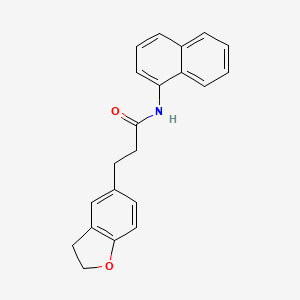
![6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B15283935.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15283940.png)
![7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B15283942.png)
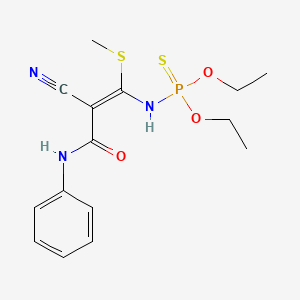
![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)
